molecular formula C8H6O10S2 B13027452 2,5-Disulfoterephthalic acid

2,5-Disulfoterephthalic acid

Cat. No.: B13027452
M. Wt: 326.3 g/mol
InChI Key: YLYNKCXTUZRNJZ-UHFFFAOYSA-N
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Description

2,5-Disulfoterephthalic acid, also known as 1,4-Benzenedicarboxylic acid, 2,5-disulfo-, is an organic compound with the molecular formula C8H6O10S2 and a molecular weight of 326.26 g/mol . This compound is characterized by the presence of two sulfonic acid groups attached to the benzene ring at the 2 and 5 positions, along with two carboxylic acid groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Disulfoterephthalic acid typically involves the sulfonation of terephthalic acid. One common method includes the reaction of terephthalic acid with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity terephthalic acid and sulfuric acid, with precise control over reaction temperature and time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Disulfoterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives with modified functional groups .

Scientific Research Applications

2,5-Disulfoterephthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2,5-Disulfoterephthalic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with various substrates, influencing their reactivity and stability. The compound’s effects are mediated through its ability to participate in multiple chemical reactions, thereby modifying the properties of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Disulfoterephthalic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6O10S2

Molecular Weight

326.3 g/mol

IUPAC Name

2,5-disulfoterephthalic acid

InChI

InChI=1S/C8H6O10S2/c9-7(10)3-1-5(19(13,14)15)4(8(11)12)2-6(3)20(16,17)18/h1-2H,(H,9,10)(H,11,12)(H,13,14,15)(H,16,17,18)

InChI Key

YLYNKCXTUZRNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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